8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline
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Overview
Description
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is a chemical compound with the molecular formula C19H17Cl2NO3 It is characterized by the presence of a quinoline ring substituted with a 2-(2,6-dichlorophenoxy)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichlorophenol and 8-hydroxyquinoline.
Etherification: The 2,6-dichlorophenol is reacted with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol.
Condensation: The 2-(2,6-dichlorophenoxy)ethanol is then reacted with 8-hydroxyquinoline in the presence of a suitable base, such as potassium carbonate, to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the phenoxy group.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(2,4-dichlorophenoxy)ethoxy]quinoline
- 8-[2-(2,5-dichlorophenoxy)ethoxy]quinoline
- 8-[2-(2,3-dichlorophenoxy)ethoxy]quinoline
Uniqueness
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-13-6-2-7-14(19)17(13)22-11-10-21-15-8-1-4-12-5-3-9-20-16(12)15/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOSCCTNVCMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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